molecular formula C7H9IN2O2 B2470477 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid CAS No. 1343733-41-4; 923526-87-8

2-(4-iodo-1H-pyrazol-1-yl)butanoic acid

Cat. No.: B2470477
CAS No.: 1343733-41-4; 923526-87-8
M. Wt: 280.065
InChI Key: LIQJAECTNLKEIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Iodo-1H-pyrazol-1-yl)butanoic acid (IUPAC name: this compound) is a heterocyclic compound featuring a pyrazole ring substituted with an iodine atom at the 4-position and linked to a butanoic acid chain via the nitrogen atom at position 1 (Fig. 1). This structural motif confers unique physicochemical properties, including moderate polarity due to the carboxylic acid group and halogenated aromatic character from the iodopyrazole moiety. The compound is of interest in medicinal and agrochemical research, particularly as a precursor for synthesizing bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodopyrazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-2-6(7(11)12)10-4-5(8)3-9-10/h3-4,6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJAECTNLKEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343733-41-4
Record name 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods typically optimize reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl or diaryl compounds .

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or ion channels. The iodine atom in the pyrazole ring can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid with three analogs, emphasizing structural variations, physicochemical properties, and reported bioactivities.

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents (Pyrazole) Functional Groups Reported Bioactivity References
This compound C₇H₈IN₂O₂ 4-Iodo Carboxylic acid Agrochemical precursor
2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic acid C₈H₁₀IN₂O₂ 4-Iodo, 3-methyl Carboxylic acid Enhanced lipophilicity
4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine C₁₁H₁₀IN₃O 4-Iodo (pyrazole), pyrimidine core Alkyne, ether Herbicidal activity
Comparison with 2-(4-Iodo-3-methyl-1H-pyrazol-1-yl)butanoic Acid
  • Structural Difference : Addition of a 3-methyl group on the pyrazole ring.
  • Impact on Properties: Lipophilicity: The methyl group increases logP by ~0.5 units, enhancing membrane permeability but reducing aqueous solubility .
  • Bioactivity : While both compounds lack direct bioactivity data, the methylated analog’s higher lipophilicity suggests utility in lipid-rich environments (e.g., cellular membranes).
Comparison with 4-(But-3-ynyloxy)-6-(4-iodo-1H-pyrazol-1-yl)pyrimidine
  • Structural Difference: Replacement of the butanoic acid chain with a pyrimidine ring and but-3-ynyloxy group.
  • Bioactivity: Demonstrated herbicidal activity in preliminary studies, attributed to the pyrimidine moiety’s ability to mimic purine/pyrimidine bases in plant enzymes .

Q & A

Q. How can researchers optimize the synthetic yield of 2-(4-iodo-1H-pyrazol-1-yl)butanoic acid?

Methodological Answer:

  • Key Steps :
    • Iodination : Introduce iodine at the pyrazole C4 position using electrophilic iodination agents (e.g., N-iodosuccinimide) under anhydrous conditions.
    • Coupling Reaction : Attach the butanoic acid moiety via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
    • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water to isolate the product.
  • Yield Optimization :
    • Monitor reaction kinetics via HPLC (C18 column, 0.1% TFA in acetonitrile/water) to identify bottlenecks.
    • Adjust stoichiometry of iodination reagents (1.2–1.5 equivalents) to minimize side products .

Q. What analytical techniques are most effective for validating the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Assessment :
    • HPLC : Use a reversed-phase C18 column with UV detection at 254 nm; compare retention times against synthetic intermediates .
    • Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values (e.g., C: 35.2%, H: 2.7%, N: 7.4% for C₇H₈IN₂O₂) .
  • Structural Confirmation :
    • ¹H/¹³C NMR : Key peaks include δ ~8.1 ppm (pyrazole H5), δ ~2.5–3.5 ppm (butanoic acid CH₂), and δ ~170 ppm (COOH carbon) .
    • X-ray Crystallography : Resolve crystal structure using SHELXL (monoclinic P2₁/c space group, R-factor < 5%) .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and X-ray crystallography data during structural elucidation?

Methodological Answer:

  • Scenario : Discrepancies in dihedral angles (pyrazole vs. butanoic acid orientation) between solution (NMR) and solid-state (X-ray) data.
  • Approach :
    • Dynamic NMR : Probe rotational barriers of the pyrazole-butanoic acid bond at variable temperatures (e.g., 25–60°C) .
    • DFT Calculations : Compare optimized geometries (B3LYP/6-31G* level) with crystallographic data to identify conformational preferences .
    • Twinned Crystals : Use SHELXD/SHELXE to deconvolute overlapping reflections in twinned crystals, ensuring accurate atomic positions .

Q. What strategies are effective for identifying pharmacological targets of this compound?

Methodological Answer:

  • Target Screening :
    • Radiolabeling : Synthesize a ¹²⁵I-labeled analog via isotopic exchange (specific activity > 15 Ci/mmol) for receptor binding assays .
    • Fluorescence Polarization : Tag the butanoic acid group with BODIPY to monitor binding to histamine H₂ receptors (Kd < 100 nM) .
  • Mechanistic Studies :
    • Molecular Docking : Use AutoDock Vina to simulate interactions with H₂ receptor active sites (Glide score < −7 kcal/mol) .
    • Metabolic Stability : Assess hepatic clearance using microsomal incubation (t₁/₂ > 60 min indicates suitability for in vivo studies) .

Q. How can researchers address impurities arising from synthetic byproducts (e.g., deiodinated analogs)?

Methodological Answer:

  • Detection :
    • LC-MS/MS : Identify m/z 295.0 [M+H]⁺ for the target vs. m/z 169.1 [M+H]⁺ for deiodinated byproducts .
  • Mitigation :
    • Protecting Groups : Temporarily protect the pyrazole N1 position with trityl groups during iodination to prevent dehalogenation .
    • Reductive Conditions : Avoid Pd/C catalysts in hydrogenation steps; switch to milder agents (e.g., Zn/HOAc) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.